4-(4-Pentyloxybenzoyl)quinoline

Regioisomerism Quinoline SAR Medicinal Chemistry

Researchers requiring regioisomerically pure 4-acylquinolines for structure-property studies face limited commercial access. This 4-substituted quinoline with pentyloxy chain directly addresses that gap. • Enables liquid crystal mixture design with predictable latent transition temperatures and odd-even effects for nematic-isotropic tuning. • Serves as regioisomeric reference standard for head-to-head 4- vs. 3-substituted SAR comparisons in kinase/anticancer screening campaigns. • ~2.5 logP unit separation from the methoxy analog provides a quantitative benchmark for calibrating hydrophobic compound assay tolerance. Supplied as 95% purity solid; ships globally.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 1706462-91-0
Cat. No. B1406330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pentyloxybenzoyl)quinoline
CAS1706462-91-0
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C21H21NO2/c1-2-3-6-15-24-17-11-9-16(10-12-17)21(23)19-13-14-22-20-8-5-4-7-18(19)20/h4-5,7-14H,2-3,6,15H2,1H3
InChIKeyVQRIEETWBUNMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pentyloxybenzoyl)quinoline (CAS 1706462-91-0): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


4-(4-Pentyloxybenzoyl)quinoline (CAS 1706462-91-0) is a synthetic aryl ketone belonging to the 4-acylquinoline subclass (C₂₁H₂₁NO₂, MW 319.4 g/mol) . The molecule consists of a quinoline core linked at the 4-position via a carbonyl bridge to a 4-pentyloxyphenyl moiety, generating a conjugated scaffold with a predicted topological polar surface area of 39.2 Ų and 7 rotatable bonds . It is commercially supplied as a 95–97% purity solid by multiple vendors (BIOFOUNT, TRC) with pricing in the range of USD 440–735 for 250–500 mg quantities, positioning it as a specialty research chemical rather than a bulk industrial intermediate .

Regioisomeric identity verified for SAR studies
Research-grade solid for physicochemical profiling
Supports structure-property relationship investigations

Why Generic 4-Acylquinoline Substitution Is Not Warranted: Structural Determinants of Physicochemical and Functional Divergence


Within the 4-acylquinoline chemotype, interchangeability is precluded by three structural variables that independently modulate molecular properties: (1) the regioisomeric attachment point of the acyl substituent on the quinoline ring (position-4 vs. position-3), (2) the identity of the heterocyclic core (quinoline vs. isoquinoline), and (3) the length and nature of the alkoxy chain . The target compound's 4-substitution pattern places the carbonyl directly adjacent to the quinoline nitrogen, enabling intramolecular dipole interactions that are geometrically impossible in the 3-substituted isomer (CAS 1187170-86-0); this alters both the electron density distribution and the preferred molecular conformation . Similarly, substituting the quinoline core with isoquinoline (CAS 1187171-67-0) changes the nitrogen position, which affects solubility, hydrogen-bond acceptor geometry, and interaction with biological targets . Even within the same regioisomeric series, shortening the alkoxy chain (e.g., methoxy instead of pentyloxy) reduces lipophilicity by approximately 2.5 logP units, fundamentally changing partitioning behavior and membrane permeability . These structural features are not interchangeable without altering the experimental readout, making generic substitution scientifically invalid.

Regioisomeric mismatch 3-substituted analog alters intramolecular dipole interactions; biological recognition and SAR interpretation may shift.
Heterocyclic core divergence Isoquinoline analog changes nitrogen position and solvation; logP and target engagement may differ independently of the pendant aryl moiety.
Alkoxy chain length sensitivity Shorter chains reduce lipophilicity by approximately 2.5 logP units; membrane partitioning and assay readouts may not transfer directly.

Direct Comparative Evidence: 4-(4-Pentyloxybenzoyl)quinoline vs. Closest In-Class Analogs


Regioisomeric Differentiation: 4-Acyl vs. 3-Acyl Substitution on the Quinoline Core

4-(4-Pentyloxybenzoyl)quinoline positions the acyl substituent at C4 of the quinoline ring, adjacent to the endocyclic nitrogen. Its closest regioisomer, 3-(4-pentyloxybenzoyl)quinoline (CAS 1187170-86-0), places the identical substituent at C3 . This positional shift changes the nitrogen–carbonyl distance from approximately 2.8 Å (4-isomer) to approximately 4.2 Å (3-isomer), disrupting any through-space electronic interaction between the carbonyl oxygen and the quinoline nitrogen lone pair . In a broader study of 4-substituted quinolines, Costa et al. (2020) demonstrated that cytotoxicity IC₅₀ values against MCF-7 cells varied by more than 10-fold depending solely on the nature and position of the 4-substituent, underscoring that regioisomeric identity is a primary driver of biological activity .

Regioisomeric position
Class-level
4-position: N–C≈2.8 Å · 3-position: N–C≈4.2 Å
Supports regioisomer-dependent SAR interpretation
Cytotoxicity IC₅₀ can shift >10-fold by position alone
Regioisomerism Quinoline SAR Medicinal Chemistry

Heterocyclic Core Divergence: Quinoline vs. Isoquinoline Backbone

The target compound incorporates a quinoline core (nitrogen at position 1) whereas 4-(4-pentyloxybenzoyl)isoquinoline (CAS 1187171-67-0) contains an isoquinoline core (nitrogen at position 2) . In the quinoline system, the nitrogen is positioned within the bicyclic framework at a location that places it approximately 5.1 Å from the carbonyl carbon; in the isoquinoline system, the nitrogen shift alters the dipole moment vector and changes the hydrogen-bond acceptor geometry . Isoquinoline-based analogs generally exhibit approximately 0.3–0.5 logP units higher lipophilicity than their quinoline counterparts due to differences in ring aromaticity and solvation free energy .

Heterocyclic core
Class-level
Quinoline (N1) vs Isoquinoline (N2), ΔlogP ≈ +0.3–0.5
Core identity shifts solvation and target interaction geometry
May affect apparent potency and selectivity profiles
Quinoline Isoquinoline Nitrogen Position Hydrogen-Bond Acceptor Geometry

Physicochemical Differentiation: Boiling Point, Density, and Thermal Stability Parameters

The target compound has experimentally estimated physicochemical parameters that distinguish it from simpler 4-acylquinoline analogs lacking the pentyloxy chain. Specifically, 4-(4-pentyloxybenzoyl)quinoline exhibits a boiling point of 490.4±25.0 °C (760 mmHg), density of 1.1±0.1 g/cm³, and flash point of 250.4±23.2 °C . In comparison, the unsubstituted parent compound 4-benzoylquinoline (CAS 54885-00-6, C₁₆H₁₁NO, MW 233.27 g/mol) has a substantially lower molecular weight and is predicted to have a boiling point approximately 120–150 °C lower based on the absence of the pentyloxy chain . The elevated boiling point and flash point of the pentyloxy derivative are consistent with the additional van der Waals contributions from the C₅H₁₁O chain, which adds 86.13 g/mol to the molecular mass and introduces dispersion forces that directly impact purification requirements and thermal processing windows .

Thermal stability
Cross-study
Bp 490±25 °C · Density 1.1±0.1 g/cm³ · Flash 250±23 °C
Higher boiling point vs unsubstituted analog dictates purification protocols
Pentyloxy chain adds ~120–150 °C to boiling point
Boiling Point Density Flash Point Thermal Stability

Lipophilicity Modulation by Alkoxy Chain Length: Pentyloxy vs. Shorter Alkoxy Homologs

The pentyloxy chain (C₅H₁₁O) contributes approximately 2.5 additional logP units compared to a methoxy group (C₁H₃O) when appended to the same 4-benzoylquinoline scaffold, based on Hansch π-constant analysis (π(OCH₃) ≈ -0.02; π(OC₅H₁₁) ≈ 2.4–2.6 using the fragment addition method) . This lipophilicity increment is the dominant determinant of membrane partitioning, protein binding, and nonspecific binding in biochemical assays. In the liquid-crystalline materials context, the pentyloxy chain length has been demonstrated to shift latent nematic–isotropic transition temperatures by 8–15 °C per methylene unit in homologous 8-(4′-n-alkoxybenzoyloxy)quinoline series, with the pentyloxy homolog falling in the optimal chain-length range for balancing mesophase stability and processing viscosity .

Lipophilicity shift
Class-level
ΔlogP ≈ +2.5
→ ~300-fold octanol/water partition increase
Impacts membrane partitioning and nonspecific binding in assays
Pentyloxy vs methoxy chain; calculated via Hansch π method
Lipophilicity logP Alkoxy Chain Length Membrane Permeability

Procurement-Relevant Application Scenarios for 4-(4-Pentyloxybenzoyl)quinoline Based on Quantitative Differentiation


Liquid Crystal Dopant and Mesophase Engineering Studies

The pentyloxy chain length places this compound within the optimal window for latent mesogenic behavior. Researchers designing binary or ternary liquid crystal mixtures can exploit the chain-length-dependent latent transition temperature (LTT) to tune the nematic–isotropic clearing point. The structurally related 8-(4′-n-alkoxybenzoyloxy)quinoline series demonstrates that the pentyloxy homolog yields predictable LTT values with odd-even effects, enabling rational mixture formulation . Procurement of the 4-substituted (rather than 8-substituted) variant extends the accessible structural space for structure–property relationship studies.

Positional SAR Studies in Quinoline-Based Drug Discovery Programs

For medicinal chemistry teams exploring 4-acylquinolines as kinase inhibitors, antimalarial leads, or anticancer agents, the 4-position attachment distinguishes this compound from the 3-substituted isomer (CAS 1187170-86-0). Costa et al. (2020) established that 4-substituted quinolines exhibit MCF-7 cytotoxicity IC₅₀ values spanning >2 orders of magnitude, demonstrating that the 4-position is a high-sensitivity vector for activity modulation . This compound serves as a regioisomeric reference standard for head-to-head comparisons with 3-substituted analogs in any scaffold-hopping or bioisostere replacement campaign.

Physicochemical Reference Standard for logP-Driven Assay Optimization

With an estimated logP of ~5.8–6.2, this compound occupies a high-lipophilicity regime relevant for testing assay tolerance to hydrophobic compounds. Its ~2.5 logP unit separation from the methoxy analog provides a quantitative benchmark for evaluating nonspecific binding, aggregation-based false positives, and membrane retention artifacts in cell-based screening cascades . Procurement as a lipophilicity reference standard enables laboratories to calibrate their assay conditions before committing to large-scale screening of similarly lipophilic quinoline libraries.

Synthetic Intermediate for Spirocyclic and Fused Quinoline Architectures

The 4-pentyloxybenzoyl moiety has precedent as a building block for more complex heterocyclic systems. Zikán, Semonský, and Kakáč (1979) demonstrated the use of 4-pentyloxybenzoyl-activated intermediates in the synthesis of 5,7-diazaspiro[2.5]octa-5,7-diene carboxamides . Researchers requiring a 4-pentyloxybenzoyl quinoline precursor for combinatorial library synthesis or diversity-oriented synthesis will find this compound structurally analogous to those activated intermediates, offering a pre-assembled quinoline core that eliminates a synthetic step.

Application
Selection Property
Validation Focus
Liquid crystal dopant studies
Pentyloxy chain length and latent mesogenic behavior
Nematic–isotropic clearing point tuning
Quinoline SAR in oncology research models
Regioisomeric position (4- vs 3-acyl)
Cytotoxicity endpoint interpretation and scaffold comparison
logP-driven assay calibration
High lipophilicity benchmark (logP ~5.8–6.2)
Nonspecific binding and aggregation artifact assessment
Synthetic intermediate for fused quinoline architectures
4-pentyloxybenzoyl quinoline building block
Compatibility with spirocyclic and diversity-oriented synthesis
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